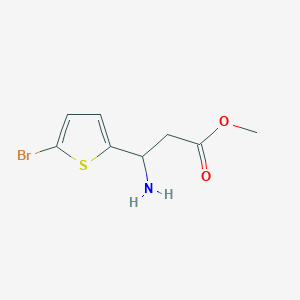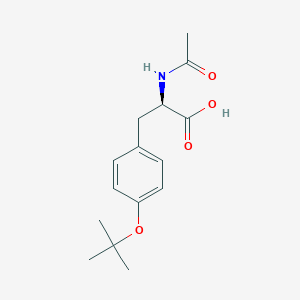
Ac-D-Tyr(tBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-D-Tyr(tBu)-OH, also known as N-Acetyl-D-tyrosine tert-butyl ester, is a modified amino acid derivative. It is a synthetic compound that has been used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an acetyl group attached to the amino group of the D-tyrosine residue and a tert-butyl ester group attached to the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Tyr(tBu)-OH typically involves the protection of the amino and carboxyl groups of D-tyrosine. The amino group is acetylated using acetic anhydride, while the carboxyl group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-D-Tyr(tBu)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free carboxylic acid.
Applications De Recherche Scientifique
Ac-D-Tyr(tBu)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antiarrhythmic agent.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Ac-D-Tyr(tBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and tert-butyl ester groups enhance the compound’s stability and bioavailability. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-D-Tyr-OH: Lacks the tert-butyl ester group, making it less stable and less bioavailable.
Ac-L-Tyr(tBu)-OH: Contains the L-tyrosine residue instead of the D-tyrosine residue, which can result in different biological activity and interactions.
Ac-D-Tyr-OMe: Has a methyl ester group instead of a tert-butyl ester group, affecting its stability and reactivity.
Uniqueness
Ac-D-Tyr(tBu)-OH is unique due to the presence of both the acetyl and tert-butyl ester groups, which enhance its stability, bioavailability, and reactivity. These modifications make it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
Clé InChI |
JLNUTWJSFBIAAS-CYBMUJFWSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


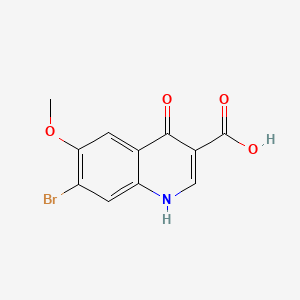

![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)
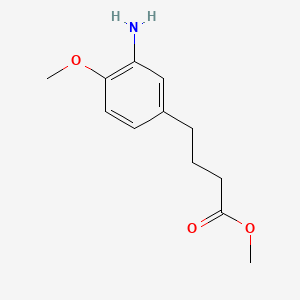
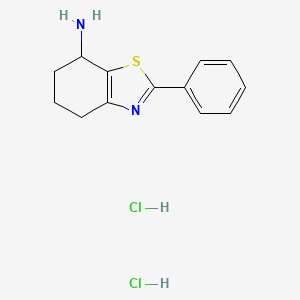
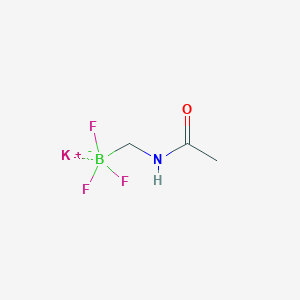
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
